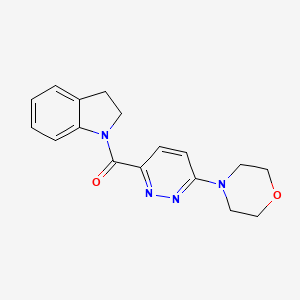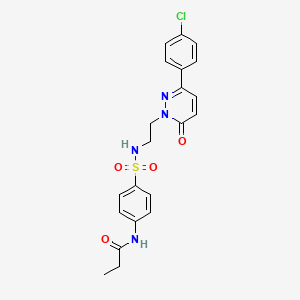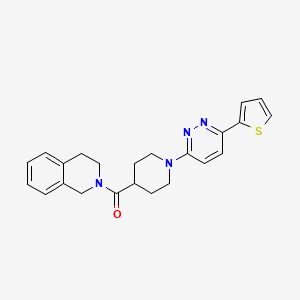![molecular formula C24H27N3O4S2 B11271578 N-(3,4-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B11271578.png)
N-(3,4-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and an oxazole ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Oxazole Ring Formation: The oxazole ring is formed through cyclization reactions involving nitriles and aldehydes.
Final Coupling: The final step involves coupling the piperidine, sulfonyl, and oxazole moieties under specific reaction conditions, such as using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using specific catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing methods like crystallization, distillation, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide
- **this compound
Properties
Molecular Formula |
C24H27N3O4S2 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1-[[3-methyl-5-[(E)-2-thiophen-2-ylethenyl]-1,2-oxazol-4-yl]sulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C24H27N3O4S2/c1-16-8-9-20(14-17(16)2)25-24(28)19-6-4-12-27(15-19)33(29,30)23-18(3)26-31-22(23)11-10-21-7-5-13-32-21/h5,7-11,13-14,19H,4,6,12,15H2,1-3H3,(H,25,28)/b11-10+ |
InChI Key |
XPTUPNCYVYBBLD-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(ON=C3C)/C=C/C4=CC=CS4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(ON=C3C)C=CC4=CC=CS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11271501.png)
![N-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B11271510.png)
![1-(4-chlorophenyl)-3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11271523.png)


![N-benzyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B11271532.png)
![3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide](/img/structure/B11271533.png)

![3-(cinnamylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B11271536.png)
![5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11271544.png)
![N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11271558.png)

![N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B11271587.png)
![N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide](/img/structure/B11271588.png)
